molecular formula C17H15F3N2O2 B2672734 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2097862-62-7

3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea

Cat. No. B2672734
CAS RN: 2097862-62-7
M. Wt: 336.314
InChI Key: HBSSVNFQJSSZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds . It has a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring . The molecular weight of benzofuran is 120.1485 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, structural modifications of clinically approved benzofuran-based drugs can increase biological activity and broaden the active spectrum of current drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely. For instance, the molecular weight of benzofuran is 120.1485 .

Scientific Research Applications

Synthesis and Biological Activity

  • Inhibitory Activities on 5-Lipoxygenase

    • A series of benzofuran hydroxyamic acids, including analogs related to the specified urea compound, were synthesized and evaluated for their 5-lipoxygenase inhibitory activities. These compounds were found to be potent inhibitors of the enzyme, indicating their potential therapeutic applications in diseases where the lipoxygenase pathway plays a critical role. The study highlighted that substituents enhancing lipophilicity near the benzofuran nucleus increased inhibitor potency, with specific compounds showing significant in vitro and in vivo activity (Ohemeng et al., 1994).
  • Potential Anticancer Agents

    • Research on derivatives of ureas, such as 1-aryl-3-(2-chloroethyl) ureas, has shown cytotoxic effects on human adenocarcinoma cells in vitro. This suggests that certain structural analogs of the chemical could have applications in cancer research, potentially leading to new therapeutic agents for treating various forms of cancer (Gaudreault et al., 1988).

Material Science Applications

  • Supramolecular Self-Assemblies

    • Urea functionalities, similar to those in the specified compound, have been demonstrated to form extended self-assembly 2D networks via hydrogen bonding. These findings are pivotal for the development of novel materials with potential applications in nanotechnology and material science. The ability to form hierarchical structures, including porous films and spherical nano-sized particles, highlights the versatility of urea-based compounds in creating advanced materials (Aletti et al., 2019).
  • Hydrogel Formation

    • Urea derivatives have been utilized to form hydrogels with tunable physical properties through the manipulation of anion identities. This capability to adjust the gel's rheology and morphology by changing the urea structure opens up possibilities for their use in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Antimicrobial Screening

  • Benzofuran Aryl Ureas and Carbamates
    • The synthesis and characterization of benzofuran aryl ureas and carbamates have shown that these compounds possess antimicrobial activities. Their biological importance is underscored by their potential use in developing new antimicrobial agents, which could be crucial in combating resistant microbial strains (Kumari et al., 2019).

Mechanism of Action

The mechanism of action of benzofuran compounds can vary depending on their specific structure and the biological or pharmacological activity they exhibit. For example, some benzofuran compounds have shown antimicrobial activity against different clinically approved targets .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research in this area could focus on developing new benzofuran-based drugs with improved bioavailability and broadened activity spectrum .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)12-5-7-13(8-6-12)22-16(23)21-9-11-10-24-15-4-2-1-3-14(11)15/h1-8,11H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSVNFQJSSZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.